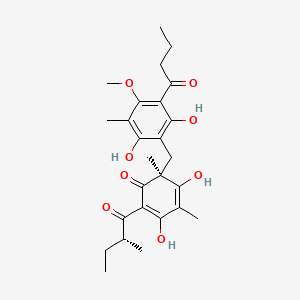
Agrimophol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agrimophol is a carboxylic ester. It derives from a phloroglucinol.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Agrimophol is characterized by its ability to interact with various biological targets, particularly in the context of infectious diseases and cancer. Research indicates that this compound disrupts the intrabacterial pH homeostasis of Mycobacterium tuberculosis, which is crucial for the bacterium's survival within host macrophages. This disruption leads to bacterial death under acidic conditions, making this compound a candidate for anti-tuberculosis drug development .
Key Mechanisms:
- pH Homeostasis Disruption: this compound lowers the intrabacterial pH, contributing to the lethality against M. tuberculosis .
- Induction of Apoptosis: In cancer cells, this compound stimulates mitochondria-dependent apoptosis by regulating mitochondrial membrane potential and promoting reactive oxygen species (ROS) production .
Anti-Tuberculosis Activity
This compound has shown significant efficacy against M. tuberculosis. It was identified as the most potent compound in disrupting the bacterium's pH homeostasis in vitro, suggesting its potential as a novel anti-tuberculosis agent . The compound's ability to target multiple pathways within the bacterium enhances its therapeutic profile.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer effects across various cancer types:
- Colorectal Cancer: this compound has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells by affecting mitochondrial function and increasing ROS levels .
- Other Cancers: Studies indicate that this compound may also be effective against osteosarcoma, pancreatic carcinoma, and prostatic carcinoma, highlighting its broad-spectrum anticancer activity .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C26H34O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1 |
Clave InChI |
NQGCBDWQKDAGTK-RYZVSIALSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |
SMILES isomérico |
CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |
Sinónimos |
agrimophol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















